2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromofuran moiety attached to a tetrahydropyridoindole structure, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting with the preparation of the bromofuran moiety and the tetrahydropyridoindole core. One common method involves the use of Fischer indole synthesis, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The bromofuran moiety can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the indole ring, potentially converting it to a dihydroindole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The bromofuran group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Indole: A simpler structure without the bromofuran moiety.
Tetrahydropyridoindole: Lacks the bromofuran group but shares the core structure.
Bromofuran derivatives: Compounds with the bromofuran moiety but different core structures.
Uniqueness: 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to the combination of the bromofuran and tetrahydropyridoindole structures, which may confer distinct biological activities and chemical reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSEQDCHXSTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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